

Application Notes: 1-Caffeoylquinic Acid Solubility and Use in Cell-Based Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Caffeoylquinic acid

Cat. No.: B190715

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Introduction

1-Caffeoylquinic acid (1-CQA) is a phenolic acid and an important intermediate in lignin biosynthesis found in various plants.^{[1][2]} It is a member of the caffeoylquinic acid family, which are esters of caffeic acid and quinic acid.^[3] 1-CQA has garnered significant interest within the research and drug development community due to its diverse biological activities, including antioxidant, anti-influenza, anti-inflammatory, and antineoplastic properties.^{[1][4][5]} Notably, it has been identified as an effective inhibitor of the NF- κ B pathway and the PD-1/PD-L1 immune checkpoint interaction.^{[6][7]}

These application notes provide detailed protocols for solubilizing 1-CQA in Dimethyl Sulfoxide (DMSO) for use in in vitro cell-based assays, along with an example experimental workflow and summaries of its mechanism of action.

Physicochemical Properties and Solubility

Properly solubilizing 1-CQA is the first critical step for obtaining reliable and reproducible results in cell-based experiments. DMSO is a common solvent for this compound.^{[1][8][9]}

Table 1: Physicochemical Properties of **1-Caffeoylquinic Acid**

Property	Value	Reference
CAS Number	1241-87-8	[8][10]
Molecular Formula	C ₁₆ H ₁₈ O ₉	[8][10]
Molecular Weight	354.31 g/mol	[1][4]
Appearance	White to off-white solid/powder	[1][11]
Purity	≥98% (typical)	[8]

Table 2: Solubility of **1-Caffeoylquinic Acid**

Solvent	Solubility	Notes	Reference
DMSO	9 mg/mL (approx. 25.4 mM)	Sonication is recommended to aid dissolution.	[1]
Ethanol	Soluble	Specific solubility data not provided.	[2]
Methanol	Soluble	Specific solubility data not provided.	[2]
Acetone	Soluble	-	[8]
Chloroform	Soluble	-	[8]
Dichloromethane	Soluble	-	[8]
Ethyl Acetate	Soluble	-	[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 1-CQA in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be stored and later diluted to working concentrations for cell treatment.

Materials:

- **1-Caffeoylquinic acid** (powder)
- Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (water bath recommended)
- Calibrated analytical balance and weighing paper
- Pipettes and sterile filter tips

Procedure:

- Calculation: Determine the mass of 1-CQA needed. To prepare 1 mL of a 10 mM stock solution:
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 354.31 \text{ g/mol} \times 1000 \text{ mg/g} = 3.54 \text{ mg}$
- Weighing: Carefully weigh out 3.54 mg of 1-CQA powder and place it into a sterile microcentrifuge tube.
- Solubilization:
 - Add 1 mL of sterile DMSO to the tube containing the 1-CQA powder.
 - Vortex the solution vigorously for 1-2 minutes.
- Sonication: To ensure complete dissolution, place the tube in a sonicator water bath for 5-10 minutes.^[1] Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

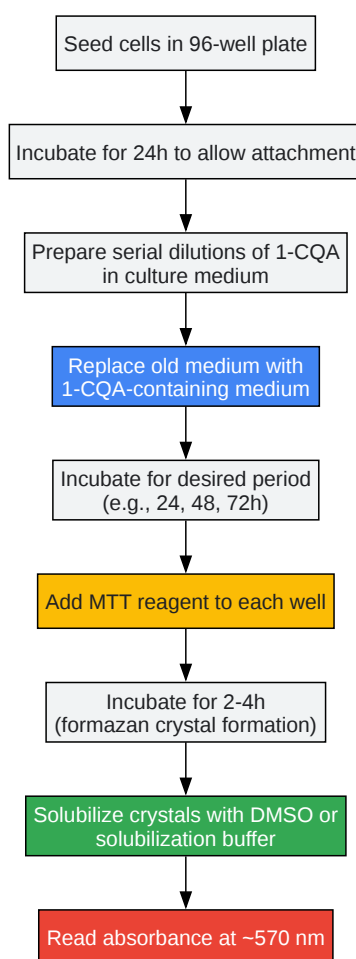
- Sterilization (Optional but Recommended): If the stock solution will be used in sterile cell culture, filter it through a 0.22 μm syringe filter compatible with DMSO.
- Aliquoting and Storage:
 - Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
 - Store the aliquots at -20°C for long-term storage (up to 3 years for powder) or -80°C for storage in solvent (up to 1 year).[\[1\]](#)

Note on Stability: Solutions are generally less stable than the powder form. It is recommended to prepare fresh solutions or use pre-packaged sizes when possible.[\[6\]](#)

Protocol 2: General Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general workflow for treating a cell line with 1-CQA and assessing its effect on cell viability. Concentrations should be optimized for the specific cell line and experimental goals. Studies have used 1-CQA in ranges from 1.25 μM to 100 μM .[\[12\]](#)[\[13\]](#)

Workflow Diagram:



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Caption: Experimental workflow for a typical cell viability assay using 1-CQA.

Procedure:

- Cell Seeding: Seed cells (e.g., HepG2, HT-29) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO₂.
- Preparation of Working Solutions:
 - Thaw an aliquot of the 10 mM 1-CQA stock solution.
 - Prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

- Important: The final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.5\%$) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO.
- Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 μL of the medium containing the various concentrations of 1-CQA, the vehicle control (DMSO), or medium only (untreated control).
- Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
- MTT Assay:
 - Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
 - Remove the MTT-containing medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Mechanism of Action & Signaling Pathways

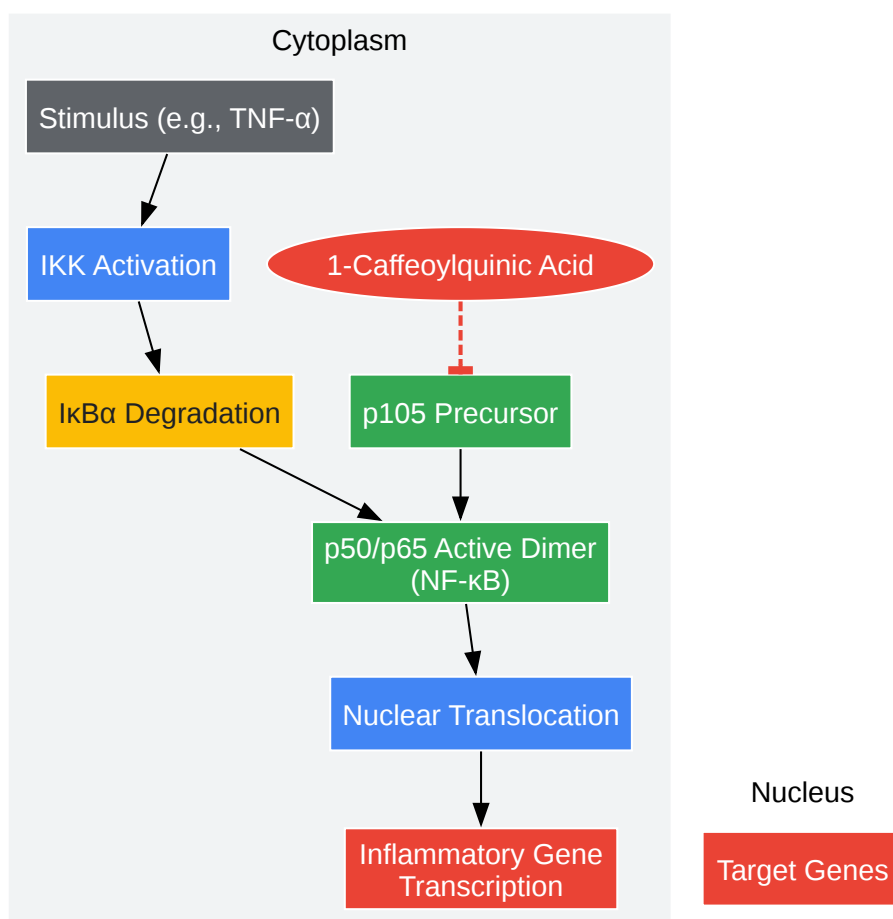
1-CQA exerts its biological effects by modulating key cellular signaling pathways, primarily related to inflammation and immune response.

Table 3: Quantitative Biological Activity of **1-Caffeoylquinic Acid**

Target/Assay	Value	Cell Line/System	Reference
NF-κB (p105) Binding	$K_i = 0.007 \mu\text{M}$ (or $0.002 \mu\text{M}$)	In vitro binding assay	[6][7][8]
PD-1/PD-L1 Interaction	$IC_{50} = 87.28 \mu\text{M}$	Surface Plasmon Resonance	[7][8]
Antiproliferative	$2.5 \mu\text{M} - 80 \mu\text{M}$	HT-29 cells	[13]
Cytoprotective	$10 \mu\text{M} - 100 \mu\text{M}$	HepG2 cells	[12]

Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor-kappa B) pathway is a central regulator of inflammation, immunity, and cell survival. 1-CQA has been shown to be an effective NF-κB inhibitor by binding with high affinity to the NF-κB precursor protein p105.[6][8] This interaction is thought to interfere with the processing of p105 into the active p50 subunit, thereby disrupting the formation of active NF-κB transcription factors and preventing their translocation to the nucleus.

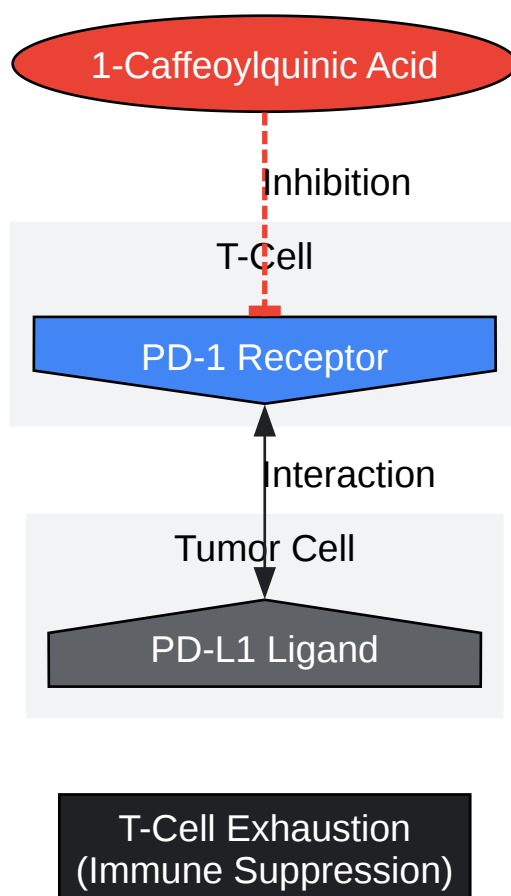


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Caption: Inhibition of the NF-κB pathway by **1-Caffeoylquinic acid**.

Blockade of the PD-1/PD-L1 Interaction

The interaction between Programmed cell death protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells is a critical immune checkpoint that suppresses T-cell activity, allowing cancer cells to evade the immune system. 1-CQA has been identified as an inhibitor of this protein-protein interaction.[7][8] By binding to PD-1, 1-CQA blocks its engagement with PD-L1, thereby restoring T-cell activity and enhancing the anti-tumor immune response.[7]



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Caption: 1-CQA blocks the PD-1/PD-L1 interaction, preventing T-cell suppression.

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- To cite this document: BenchChem. [Application Notes: 1-Caffeoylquinic Acid Solubility and Use in Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190715#1-caffeoylquinic-acid-solubility-in-dmso-for-cell-based-assays]

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